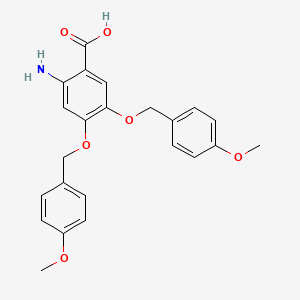

2-Amino-4,5-bis((4-methoxybenzyl)oxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

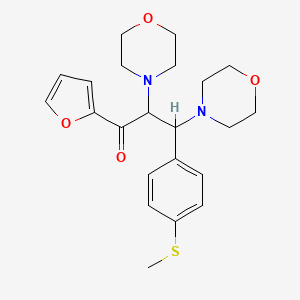

“2-Amino-4,5-bis((4-methoxybenzyl)oxy)benzoic acid” is a chemical compound with the molecular formula C23H23NO6 . It is also known by its IUPAC name, 2-amino-4,5-bis[(4-methoxyphenyl)methoxy]benzoic acid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with two methoxybenzyl groups attached to the 4 and 5 positions and an amino group at the 2 position . The average mass of the molecule is 409.432 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 409.43 . It has a high GI absorption and is a CYP2C19, CYP2C9, and CYP2D6 inhibitor . Its water solubility is classified as moderately soluble .Scientific Research Applications

Organic Electronics and Charge Transfer

Research by Barlow et al. (2005) on compounds with structural similarities to "2-Amino-4,5-bis((4-methoxybenzyl)oxy)benzoic acid," particularly those involving bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, highlights their significance in the study of intervalence charge-transfer (IVCT). These compounds exhibit properties that are crucial for the development of organic electronics by facilitating the study of charge transfer between molecules, which is a key aspect of designing materials for organic light-emitting diodes (OLEDs) and solar cells (Barlow et al., 2005).

Catalysis and Material Science

Imamoto et al. (2012) explored the use of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating the potential of such structures in catalysis. The ligands, similar in complexity to "this compound," show excellent enantioselectivities and high catalytic activities, making them valuable for the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Polymer Science and Environmental Sustainability

He et al. (2020) developed a visible-light-initiated method for preparing 2-aminobenzothiazoles, showcasing an eco-friendly approach to chemical synthesis. This research underlines the importance of developing sustainable methods in polymer science and materials chemistry, relevant to compounds like "this compound" for environmental sustainability (He et al., 2020).

Advanced Material Development

Duan et al. (2016) reported on the synthesis and characterization of dinuclear rare-earth complexes supported by amine-bridged bis(phenolate) ligands. Such research is crucial for the development of advanced materials with potential applications in catalysis, magnetic materials, and luminescent materials. The structural complexity and coordination chemistry of these compounds provide valuable insights for the application of "this compound" in developing new materials (Duan et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes or receptors in the body, altering their function and leading to various physiological effects .

Mode of Action

It’s known that such compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .

Biochemical Pathways

Similar compounds can affect a variety of biochemical pathways, including metabolic pathways, signal transduction pathways, and gene expression .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The effects can range from changes in cell signaling and function to alterations in gene expression .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of such compounds .

Properties

IUPAC Name |

2-amino-4,5-bis[(4-methoxyphenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-27-17-7-3-15(4-8-17)13-29-21-11-19(23(25)26)20(24)12-22(21)30-14-16-5-9-18(28-2)10-6-16/h3-12H,13-14,24H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDLSLPWUAYHIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)O)N)OCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2982767.png)

![2-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2982769.png)

![2-(3,4-dimethylphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2982771.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2982772.png)

![2-(4-bromobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2982773.png)

![2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2982774.png)

![1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2982776.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2982781.png)

![2-chloro-7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2982783.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide](/img/structure/B2982785.png)